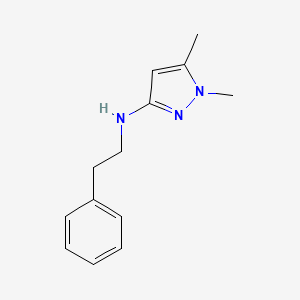

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Description

1,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring methyl groups at positions 1 and 5 of the pyrazole ring and a 2-phenylethylamine substituent at position 3. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, making this compound of interest in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-11-10-13(15-16(11)2)14-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15) |

InChI Key |

LFYXCXXQBLXBOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. For instance, derivatives of pyrazoles have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents like Cisplatin. In particular, studies show that 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine may inhibit cell proliferation in liver (HepG2) and lung (A549) carcinoma lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been explored extensively. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown promising results in radical scavenging assays, indicating their potential use as protective agents against oxidative damage .

Platelet Production Enhancement

Another significant application of pyrazole derivatives is their role as thrombopoietin receptor agonists. Research has demonstrated that certain pyrazole compounds can enhance platelet production, making them candidates for treating thrombocytopenia—a condition characterized by low platelet counts . This application highlights the compound's therapeutic potential in hematological disorders.

Study on Antitumor Effects

In a study evaluating novel pyrazole derivatives, researchers synthesized several compounds and assessed their cytotoxicity against cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring the importance of structural modifications in enhancing biological activity .

Antioxidant Evaluation

A comparative study on various pyrazole compounds demonstrated that those with specific substituents showed superior antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests that this compound could be further explored for its potential health benefits related to oxidative stress .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| 1,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine | Not Provided | Methyl (1,5), 2-phenylethyl (3) | C₁₂H₁₇N₃ | 1.0 | High lipophilicity; potential for π-π interactions and membrane permeability |

| 1,5-Dimethyl-1H-pyrazol-3-amine | 17635-45-9 | Methyl (1,5), amine (3) | C₅H₉N₃ | 0.79 | Smaller size, lower lipophilicity; limited steric hindrance |

| 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | 35100-92-6 | Methyl (1,3), N-methyl (side chain) | C₇H₁₃N₃ | 0.85 | Altered substitution pattern; reduced hydrogen bonding capacity |

| N,1,5-Trimethyl-1H-pyrazol-3-amine | 646506-40-3 | Methyl (1,5, N) | C₆H₁₁N₃ | 0.79 | Increased basicity; compact structure with limited aromatic interactions |

| 1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | 1856068-93-3 | Methyl (1,4), propyl (pyrazole side chain) | C₁₃H₂₀N₆ | Not Provided | Complex substituents; dual pyrazole system; higher steric bulk |

Key Differences and Implications

Sulfonyl-containing analogues (e.g., compounds 4h and 5i from ) exhibit higher polarity, which may improve aqueous solubility but reduce passive diffusion across biological membranes .

Hydrogen Bonding and Crystal Packing: The amine group at position 3 in the target compound can act as a hydrogen bond donor, while the phenyl group may engage in π-π stacking. This contrasts with N-methylated derivatives (e.g., CAS 35100-92-6), where hydrogen bonding is diminished . Bulkier substituents (e.g., phenylethyl) can disrupt crystal packing, leading to lower melting points compared to smaller analogues like N,1,5-trimethyl derivatives .

Biological Activity: Compounds with aryl sulfonyl groups (e.g., 4h, 5i) demonstrate enhanced binding to enzymes like cyclooxygenase-2 due to polar interactions, whereas the phenylethyl group in the target compound may favor hydrophobic binding pockets .

Biological Activity

1,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pyrazole ring substituted with methyl and phenylethyl groups, which contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A series of novel 1,5-diaryl pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Among these derivatives, compounds showed promising COX-2 inhibition with IC50 values as low as 0.781 µM . The anti-inflammatory potential of this compound suggests its utility in treating conditions characterized by inflammation.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro evaluations against various cancer cell lines revealed that certain derivatives possess significant cytotoxic effects. For instance, compounds similar to this compound were found to inhibit the proliferation of A549 (lung cancer) and HepG2 (liver cancer) cell lines effectively . The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth factors.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| T2 | A549 | 4.655 |

| T3 | A549 | 0.781 |

| T6 | HepG2 | Not specified |

Antimicrobial Activity

Pyrazole derivatives have also shown antimicrobial properties. Research indicates that certain compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported at around 250 µg/mL, indicating moderate antibacterial activity . The structural characteristics of pyrazoles may enhance their interaction with microbial targets.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on COX Inhibition : A study conducted on a series of pyrazole derivatives revealed that compounds with specific substitutions exhibited selective COX-2 inhibition, suggesting a pathway for developing new anti-inflammatory drugs .

- Anticancer Efficacy : In a comparative study involving various cancer cell lines, it was observed that derivatives similar to this compound displayed significant cytotoxicity against multiple lines, underscoring their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic pathways for preparing 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones or aldehydes with substituted hydrazines. For example, reacting 2-phenylethylamine with 1,5-dimethylpyrazole-3-carbonyl precursors under reflux in ethanol or methanol can yield the target compound. Key factors include:

- Temperature control : Elevated temperatures (70–90°C) accelerate cyclization but may promote side reactions.

- Catalysts : Bases like Cs₂CO₃ () or Lewis acids (e.g., CuBr) improve regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres prevent oxidation of amine groups ().

Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is recommended. Typical yields range from 40–65% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and amine protons (δ 3.0–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 244.1812 for C₁₃H₁₇N₃) ().

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for analogous antipyrine derivatives ().

- HPLC : Quantifies purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyrazole derivatives often show MIC values of 8–32 µg/mL ().

- Anti-inflammatory testing : COX-2 inhibition assays (ELISA) or LPS-induced cytokine suppression in macrophages.

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to reference drugs ().

Advanced Research Questions

Q. How do electronic effects of the pyrazole ring and phenylethyl substituent influence reactivity in catalytic or ligand applications?

- Pyrazole ring : The 1,5-dimethyl configuration enhances electron density at N1, improving coordination to transition metals (e.g., Cu²⁺, Pd⁰). This facilitates applications in Suzuki-Miyaura couplings or catalytic hydrogenation ().

- Phenylethyl group : The bulky aryl moiety induces steric hindrance, modulating substrate access in metal-organic frameworks (MOFs). DFT calculations (e.g., Gaussian 09) can predict binding energies and orbital interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

- Comparative SAR studies : Systematically vary substituents (e.g., halogenation at phenyl rings) and correlate with activity trends. For example, fluorinated analogs () often show enhanced metabolic stability but reduced solubility.

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis assays to identify critical binding residues ().

- Pharmacokinetic profiling : Assess logP (octanol-water partition) and plasma protein binding to explain discrepancies between in vitro and in vivo efficacy .

Q. How can computational methods optimize reaction design for scaled synthesis?

- Reaction path searches : Tools like GRRM17 () identify low-energy pathways for key steps (e.g., cyclocondensation).

- Machine learning : Train models on existing pyrazole synthesis datasets to predict optimal solvents/catalysts.

- Microkinetic modeling : Simulate reaction networks to minimize byproducts (e.g., over-alkylation) .

Q. What material science applications are feasible given its photophysical and coordination properties?

- Coordination polymers : Combine with lanthanides (e.g., Eu³⁺) for luminescent materials. Characterize emission spectra (λem ~ 615 nm for red emission) and quantum yields.

- Electron transport layers : Pyrazole-based ligands in perovskite solar cells improve hole mobility (e.g., 10⁻³ cm²/Vs) due to planar aromatic systems ().

Data Contradiction Analysis

Q. How to address conflicting reports on the anticancer activity of pyrazole-3-amine derivatives?

- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and exposure times (72 hr).

- Metabolite profiling : LC-MS/MS to detect active metabolites (e.g., N-dealkylated products) that may contribute to discrepancies.

- Epigenetic factors : Evaluate histone deacetylase (HDAC) modulation, as pyrazoles may synergize with epigenetic regulators .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.